molecular formula C20H18Cl2N4O2 B10925574 N-(3-chloro-2-methylphenyl)-1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10925574
M. Wt: 417.3 g/mol
InChI Key: XWVRNYRITXUERM-UHFFFAOYSA-N
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Description

1-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]-N~3~-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro and methyl groups attached to an aniline structure, combined with a pyrazole ring and a carboxamide group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-N~3~-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps:

  • Preparation of 3-chloro-2-methylaniline: : This intermediate can be synthesized by dissolving polysulfide in water, stirring, adding ammonium salts, and heating. The temperature is controlled between 30-105°C, and 6-chloro-2-nitrotoluene is added dropwise to perform the reaction. After the reaction, the organic phase is separated, washed with water, and distilled under vacuum to obtain 3-chloro-2-methylaniline .

  • Formation of the pyrazole ring: : The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone under acidic or basic conditions. The reaction typically involves heating and stirring to ensure complete formation of the pyrazole ring.

  • Coupling of intermediates: : The final step involves coupling the 3-chloro-2-methylaniline with the pyrazole ring and the carboxamide group. This can be achieved through a series of condensation reactions, often using reagents like carbodiimides or coupling agents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]-N~3~-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of nitro groups to amines.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild heating.

    Substitution: Amines, thiols, solvents like ethanol or dimethylformamide, moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines or reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

1-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]-N~3~-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-N~3~-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-N~3~-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, carboxamide group, and chloro-methyl substituted aniline structure. This unique combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-12-14(21)5-3-7-16(12)23-19(27)11-26-10-9-18(25-26)20(28)24-17-8-4-6-15(22)13(17)2/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

XWVRNYRITXUERM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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